ethyl 5-(3,4-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-(3,4-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H20FN3O4S and its molecular weight is 465.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescent Properties
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized through a series of chemical reactions involving ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine. This compound's reactivity has led to the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Significantly, one of the synthesized compounds was identified as a novel fluorescent molecule with stronger fluorescence intensity than its methyl analogue, suggesting potential applications in fluorescence-based assays and imaging techniques (Yan‐Chao Wu et al., 2006).
Antimicrobial Activity
The reactivity of ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates with benzoyl isothiocyanate has been explored, resulting in the synthesis of novel compounds with promising antimicrobial activity against Staphylococcus aureus. This research opens the door for the development of new antimicrobial agents based on the structural framework of ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate, which could be valuable in addressing the challenge of antibiotic resistance (S. Sirakanyan et al., 2015).
Herbicidal Activities
A study on the synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, revealed compounds that exhibited significant herbicidal activities. Some of these compounds were found to completely inhibit chlorophyll at very low concentrations and showed equal or higher herbicidal efficacy compared to commercial herbicides against dicotyledonous plants. This research highlights the potential agricultural applications of derivatives related to ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate in developing new herbicides (Han Xu et al., 2008).
Mechanism of Action
Target of Action
The compound contains an amine group, which is a common functional group in biologically active molecules. Amines can interact with various biological targets such as enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific biological target. The compound’s amine group could potentially form hydrogen bonds with its target, influencing the target’s activity .
Properties
IUPAC Name |
ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4S/c1-4-32-24(31)20-18-12-33-22(26-21(29)15-6-5-13(2)14(3)11-15)19(18)23(30)28(27-20)17-9-7-16(25)8-10-17/h5-12H,4H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYDELVMEPWUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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